3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H12Cl2N4O3S and its molecular weight is 399.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to the target protein, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with pyrrolidine rings have been found to interact with a variety of biological targets and pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The pyrrolidine ring can contribute to efficient exploration of the pharmacophore space due to sp3-hybridization .
Result of Action
The exact molecular and cellular effects of this compound are unknown without further information. The presence of the pyrrolidine ring could lead to a variety of biological effects depending on the specific target and mode of action .
Action Environment
The stability, efficacy, and action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound’s sulfonyl group might enhance its stability and solubility, potentially influencing its bioavailability and efficacy .
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3S/c16-10-1-2-12(17)14(7-10)25(22,23)21-6-3-11(9-21)24-15-13(8-18)19-4-5-20-15/h1-2,4-5,7,11H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWJIDAFFIHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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